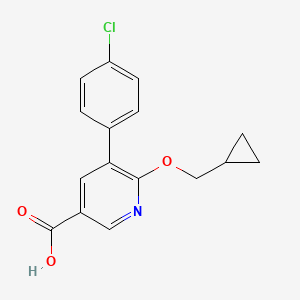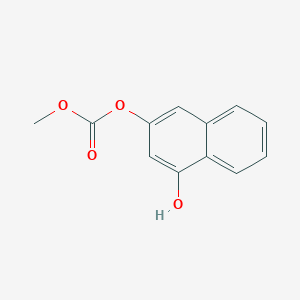
(4-hydroxynaphthalen-2-yl) methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxynaphthalen-2-yl) methyl carbonate is a chemical compound that features a naphthalene ring substituted with a hydroxyl group at the 4-position and a methyl carbonate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxynaphthalen-2-yl) methyl carbonate typically involves the reaction of 4-hydroxynaphthalene with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
4-Hydroxynaphthalene+Methyl chloroformate→(4-Hydroxynaphthalen-2-yl) methyl carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxynaphthalen-2-yl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 4-hydroxynaphthalen-2-yl methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxynaphthalen-2-yl) methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-hydroxynaphthalen-2-yl) methyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonate group can undergo hydrolysis to release carbon dioxide and methanol. These interactions can affect cellular pathways and enzyme activities, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxyl group and exhibit similar reactivity.
Naphthalen-2-ol derivatives: Compounds with similar naphthalene structures and hydroxyl substitutions.
Uniqueness
(4-Hydroxynaphthalen-2-yl) methyl carbonate is unique due to the presence of both a hydroxyl group and a methyl carbonate group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
158905-49-8 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(4-hydroxynaphthalen-2-yl) methyl carbonate |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)16-9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 |
Clave InChI |
WYNRDIZMGBMWNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1=CC2=CC=CC=C2C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


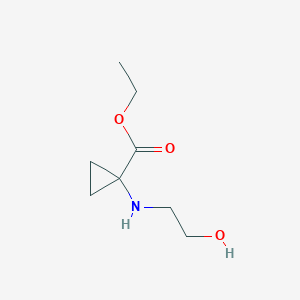
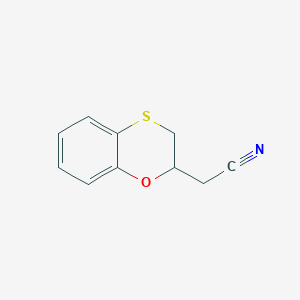
![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)
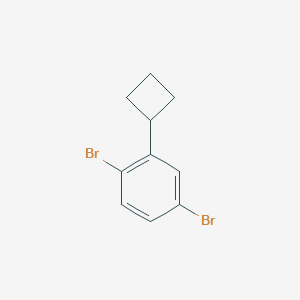
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)

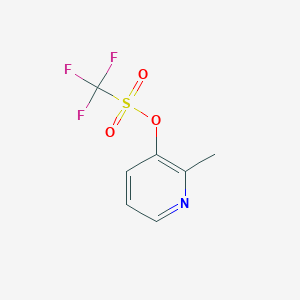
![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)
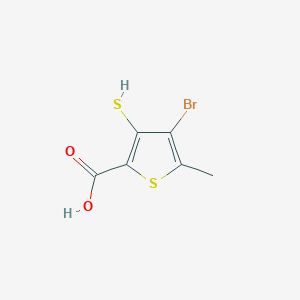
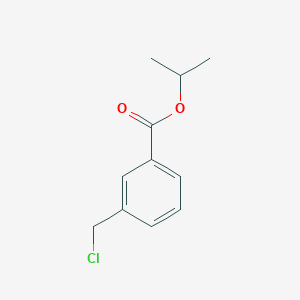
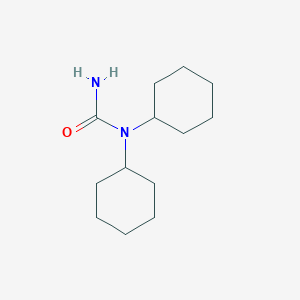
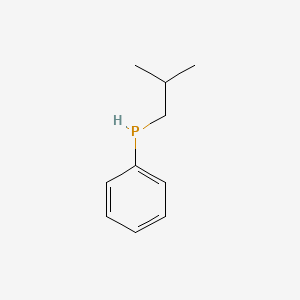
![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8622193.png)
